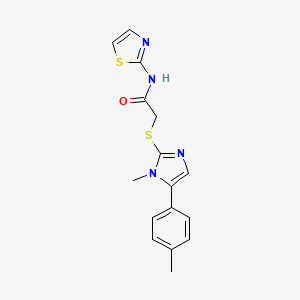

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c1-11-3-5-12(6-4-11)13-9-18-16(20(13)2)23-10-14(21)19-15-17-7-8-22-15/h3-9H,10H2,1-2H3,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAUOELFUUSYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Thiol-Acetamide Coupling

The most widely reported method involves a nucleophilic substitution reaction between 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol and 2-bromo-N-(thiazol-2-yl)acetamide. This procedure, adapted from analogous syntheses of thioacetamide derivatives, proceeds under mild alkaline conditions:

Reagents :

- 1-Methyl-5-(p-tolyl)-1H-imidazole-2-thiol (1.0 equiv)

- 2-Bromo-N-(thiazol-2-yl)acetamide (1.1 equiv)

- Potassium carbonate (2.0 equiv) in anhydrous acetone

Procedure :

Mechanistic Insight : The thiolate anion attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide and forming the thioether linkage.

One-Pot Multicomponent Assembly

Recent advances demonstrate a streamlined one-pot approach combining:

- 4-Methylbenzaldehyde (p-tolualdehyde)

- Methylamine

- Glyoxal

- 2-Mercapto-N-(thiazol-2-yl)acetamide

- Imidazole Ring Formation :

- Thioether Bond Formation :

Advantages :

Reaction Optimization and Process Parameters

Table 1: Comparative Analysis of Synthetic Methods

Critical Observations :

- The nucleophilic route offers superior yield and purity but requires pre-synthesized imidazole-thiol.

- The one-pot method eliminates intermediate isolation but necessitates strict stoichiometric control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) :

- δ 2.35 (s, 3H, Ar-CH₃ from p-tolyl)

- δ 3.72 (s, 3H, N-CH₃)

- δ 4.21 (s, 2H, -S-CH₂-CO-)

- δ 7.25–7.89 (m, 6H, aromatic protons)

¹³C NMR :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the imidazole ring or the thiazole ring.

Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its biological activities.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The target compound shares core motifs with several derivatives in the evidence:

- Imidazole-Thiazole Hybrids: N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-((p-Tolyl)Amino)-1H-Imidazol-2-yl]Thio]Acetamide (): Replaces the thiazol-2-yl group with a benzothiazole ring and introduces a p-tolylamino substituent on the imidazole. This modification enhances antiproliferative activity (IC50 = 15.67 µg/mL against C6 glioma cells) . Compound 4c (): Features a tetrazole-thioacetamide group linked to a 5-methyl-4-phenylthiazole. Demonstrates selective cytotoxicity against A549 lung cancer cells (IC50 = 23.30 µM) .

- Piperazine-Linked Thiazoles (): Derivatives like 13 and 15 incorporate piperazine spacers between the acetamide and aryl groups, improving solubility and binding to matrix metalloproteinases (MMPs).

Benzofuran-Oxadiazole Hybrids ():

Compounds such as 2a and 2b replace the imidazole with benzofuran-oxadiazole, retaining antimicrobial activity via laccase catalysis .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

Limitations and Opportunities :

- Direct biological data for the target compound are lacking; inferences are drawn from analogs.

- Hybridizing the target’s imidazole-thiazole core with piperazine (as in ) could enhance anti-inflammatory activity.

Biological Activity

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by an imidazole ring, a thioether linkage, and a thiazole moiety, which contribute to its diverse pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of 344.5 g/mol .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Thioether Formation : The imidazole derivative is reacted with a thiol compound to create the thioether linkage.

- Acetamide Formation : The final step involves reacting the thioether with an acetamide derivative under appropriate conditions .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurodegenerative diseases such as Alzheimer's. It has been studied as a potential inhibitor of β-secretase (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease.

Inhibition of BACE-1

A study evaluated various derivatives of thiazole and imidazole compounds, including this compound. The most potent analog demonstrated an IC50 value of 4.6 μM against BACE-1, indicating strong inhibitory activity .

Blood-Brain Barrier Permeability

The same study assessed the blood-brain barrier (BBB) permeability and cytotoxicity of these compounds. The selected analogs showed favorable predictions for BBB permeability alongside low cytotoxic effects, suggesting their potential as therapeutic agents for central nervous system disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the substituents on the imidazole and thiazole rings significantly influence biological activity. For instance, variations in substituent groups can lead to changes in potency against BACE-1 and other biological targets.

| Compound | IC50 (μM) | BBB Permeability | Cytotoxicity |

|---|---|---|---|

| This compound | 4.6 | High | Low |

| Other derivatives | Varies | Varies | Varies |

Case Studies

Recent research has highlighted the potential applications of this compound in drug development:

- Alzheimer's Disease : A series of derivatives were designed and synthesized for their inhibitory effects on BACE-1, with promising results indicating that certain modifications can enhance efficacy while maintaining low toxicity levels .

- Cancer Research : Other studies have explored related compounds for their anticancer properties, demonstrating that structural variations can lead to improved activity against various cancer cell lines, including A549 and MDA-MB-231 .

Q & A

What are the optimized synthetic routes for preparing 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be tailored to improve yield?

The synthesis involves a nucleophilic substitution reaction between 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) . Key optimizations include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.

- Temperature control : Maintaining 60–80°C prevents side reactions.

- Purification : Recrystallization from ethanol ensures high purity (>95%) .

Advanced protocols may employ microwave-assisted synthesis to reduce reaction time and improve yields .

How can structural characterization of this compound be rigorously validated, and what analytical techniques are most effective?

Comprehensive characterization requires:

- NMR spectroscopy : Confirm regiochemistry of the imidazole and thiazole rings via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 410.12).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogous thiazole-acetamides .

Discrepancies in spectral data should be cross-checked with computational methods (e.g., DFT calculations) .

What pharmacological mechanisms are hypothesized for this compound, and how can its bioactivity be evaluated in vitro?

Based on structural analogs, potential mechanisms include:

- Enzyme inhibition : Thiazole and imidazole moieties may target kinases or cytochrome P450 enzymes.

- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Antimicrobial activity : Employ disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced studies could involve molecular docking to predict binding affinities for targets like COX-2 or EGFR .

How do substituent variations on the imidazole and thiazole rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- p-Tolyl group : Enhances lipophilicity, improving membrane permeability .

- Thioacetamide linker : Critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

- Methyl vs. ethyl substitutions : Alter metabolic stability; methyl groups reduce steric hindrance .

Comparative IC₅₀ data for analogs (e.g., 1.61 µg/mL vs. >1000 µg/mL) highlight the impact of halogen positioning .

What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).

- Purity differences : Validate compound purity via HPLC (>98%) before testing .

- Solubility issues : Use DMSO/carboxymethylcellulose vehicles to ensure bioavailability .

Meta-analyses of published data and independent replication studies are recommended .

How can computational methods guide the design of derivatives with enhanced potency?

- Molecular docking : Predict interactions with targets like tubulin or DNA gyrase using AutoDock Vina .

- QSAR modeling : Correlate electronic parameters (e.g., logP, HOMO-LUMO gaps) with bioactivity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., CYP450 inhibition risk) .

What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Yield optimization : Transition from batch to flow chemistry for reproducibility .

- Purification at scale : Use column chromatography with silica gel or preparative HPLC .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) .

How can in vivo studies be designed to evaluate therapeutic potential while minimizing toxicity?

- Animal models : Use xenograft mice for antitumor efficacy; track tumor volume and body weight .

- Dosage regimens : Apply OECD guidelines for acute toxicity (e.g., 300–2000 mg/kg in rats) .

- Biomarker analysis : Measure serum ALT/AST levels to assess hepatotoxicity .

Advanced Research Focus

- Target identification : CRISPR-Cas9 screens or proteomics (e.g., affinity chromatography) .

- Metabolite profiling : LC-MS/MS to identify Phase I/II metabolites .

- Formulation development : Nanoencapsulation to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.